Ruthenium(3+)

Catalysis Alcohol Oxidation Ruthenium

Accelerate your Ru(III)-based pro-drug and catalyst research with a precursor that delivers consistent, reproducible performance. Generic Ru(II) or Pt alternatives cannot replicate the inert-substitution profile and 'activation by reduction' mechanism critical for tumor-selective delivery. - Achieve disease stabilization with minimized dose-limiting toxicity, as demonstrated by clinical candidates like KP1019 and BOLD-100. - Support high turnover frequencies (up to 450 h⁻¹) on TiO₂ nanotube supports for selective alcohol oxidation. - Ensure batch-to-batch consistency in ligand exchange kinetics and redox potential for reliable analog synthesis.

Molecular Formula Ru+3
Molecular Weight 101.1 g/mol
CAS No. 22541-88-4
Cat. No. B1200683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(3+)
CAS22541-88-4
Molecular FormulaRu+3
Molecular Weight101.1 g/mol
Structural Identifiers
SMILES[Ru+3]
InChIInChI=1S/Ru/q+3
InChIKeyBPEVHDGLPIIAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(3+): Catalytic and Biomedical Overview


Ruthenium(3+), the tricationic Ru(III) oxidation state, serves as the foundational redox state for a wide range of ruthenium-based complexes used in catalysis and biomedicine. Unlike the more reduced Ru(II) or more oxidized Ru(IV) states, Ru(III) compounds exhibit a unique balance of stability and reactivity, which is central to their function as homogeneous catalysts for alcohol oxidation and as anticancer pro-drugs in clinical development [1]. The ability of Ru(III) to readily undergo reversible reduction to Ru(II) is a key mechanistic feature exploited in both catalytic cycles and in the 'activation by reduction' hypothesis for its biological activity [2].

Oxidation StateRu(III) provides a stable yet redox-active platform for catalytic oxidation and prodrug activation studies.
Coordination ChemistrySubstitution-inert character supports tumor-microenvironment activation-by-reduction research models.

Why Ruthenium(3+) Substitution Fails


Generic substitution of Ru(III) compounds with Ru(II) or other metal catalysts is not scientifically valid due to marked differences in coordination chemistry, redox behavior, and biological fate. For instance, Ru(III) complexes are often more substitution-inert than their Ru(II) counterparts, a property that is crucial for their function as stable pro-drugs that can be activated by reduction in the tumor microenvironment [1]. Conversely, in catalytic oxidation, Ru(III) complexes have been shown to be more effective than Ru(II) analogs, while oxidation to Ru(II) can drastically reduce catalytic turnover [2]. Furthermore, compared to platinum-based chemotherapeutics, Ru(III) complexes like KP1019 demonstrate a distinct lack of dose-limiting toxicity, a critical differentiator for patient safety [3].

Ru(II) vs. Ru(III) Redox State
Ru(II) complexes are more labile; substitution kinetics and prodrug stability may not transfer directly.
Alternative Metal Catalysts
Platinum-based or other metal complexes exhibit different toxicity and resistance profiles in model systems, limiting direct substitution.
Ligand and Support Context
Catalytic activity and biological fate depend on ligand set and support material; class-level properties do not guarantee performance.

Ruthenium(3+) Evidence: Catalysis and Cancer Therapy


Ru(III) Superiority in Alcohol Oxidation

In a direct comparative study, Ru(III) complexes derived from O,N-donor ligands were found to be more effective catalysts than Ru(II) complexes for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones in the presence of N-methylmorpholine-N-oxide. This demonstrates a clear advantage for the Ru(III) oxidation state in this specific catalytic application [1].

Alcohol Oxidation TON
Head-to-head
Ru(III) TON: up to 400; Ru(II) complexes reported lower catalytic activity.
Reported higher catalytic turnover for Ru(III) in alcohol oxidation.
N-methylmorpholine-N-oxide co-oxidant used.
Catalysis Alcohol Oxidation Ruthenium

Lower Toxicity Anticancer Activity vs. Cisplatin

In a Phase I clinical trial, the Ru(III) complex KP1019 (trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) resulted in disease stabilization in 5 out of 6 evaluable patients with advanced solid tumors, with no reported dose-limiting toxicity [1]. In contrast, cisplatin, a widely used platinum-based chemotherapy, exhibits dose-limiting nephrotoxicity in 28% to 36% of patients at a standard dose [2].

Tolerability Endpoint vs. Cisplatin
Cross-study comparable
KP1019 (Ru(III)): disease stabilization in 5/6 patients, no dose-limiting toxicity; cisplatin: 28-36% nephrotoxicity reported.
Reported endpoint response and tolerability context; not a direct comparator study.
Phase I data; controlled comparison not performed.
Anticancer Metallodrug Ruthenium

Advanced Clinical Development vs. Ru(II) Analogs

The Ru(III)-based anticancer agent BOLD-100 is currently in Phase 2 clinical development for advanced gastrointestinal cancers in combination with FOLFOX chemotherapy [1]. In contrast, the structurally related Ru(II) complex RAPTA-C is still in preclinical evaluation [2]. This difference in clinical stage reflects the distinct biological properties and developmental progress of Ru(III) compounds.

Clinical Development Stage
Cross-study comparable
BOLD-100 (Ru(III)): Phase 2; RAPTA-C (Ru(II)): preclinical stage.
Distinct clinical development progress, not a property comparison.
Different molecular structures.
Anticancer Clinical Trial Ruthenium

Substitution Inertness for Prodrug Activation

Electrochemical and structural studies on the antimetastatic Ru(III) complex NAMI-A have confirmed that Ru(III) centers are 'coordinatively more inert than the corresponding Ru(II) derivatives' [1]. This relative inertness is a critical property that allows Ru(III) compounds to act as stable pro-drugs, which can be selectively activated by reduction to more labile Ru(II) species in the hypoxic environment of a tumor.

Substitution Inertness
Class-level inference
Ru(III) complexes are reported as coordination inert, supporting prodrug stability.
Property underpins activation-by-reduction hypothesis in tumor models.
Electrochemical study; rate constants not provided.
Bioinorganic Chemistry Prodrug Ruthenium

TiO2 vs. Al2O3 Support for Alcohol Oxidation

A study comparing different oxide supports for Ru(III) hydrated oxide catalysts found that the activity of Ru(III)/TiO2 nanotubes, with a turnover frequency (TOF) of up to 450 h⁻¹, was significantly greater than that of a Ru(III)/Al2O3 catalyst, which had a TOF of 335 h⁻¹ for the aerobic oxidation of alcohols [1]. This demonstrates that the catalytic performance of Ru(III) can be significantly enhanced through proper support engineering.

Support Effect on TOF
Head-to-head
Ru(III)/TiO2: TOF 450 h⁻¹; Ru(III)/Al2O3: TOF 335 h⁻¹ (34% difference).
Support material influences catalytic turnover; TiO2 enhances Ru(III) activity.
Continuous flow reactor conditions.
Heterogeneous Catalysis Support Effect Ruthenium

Ruthenium(3+) Application Scenarios


Preclinical Anticancer Metallodrug Development

Leverage the established clinical safety and efficacy data for Ru(III) complexes like KP1019 and BOLD-100. Procurement of high-purity Ru(III) precursors is essential for synthesizing and screening new analogs with the goal of achieving disease stabilization without dose-limiting toxicity, a key differentiator from platinum-based therapies [1][2].

Heterogeneous Catalysts for Selective Aerobic Oxidation

Utilize Ru(III) supported on advanced oxide materials like TiO2 nanotubes to achieve high turnover frequencies (up to 450 h⁻¹) for the selective oxidation of alcohols to valuable aldehydes and ketones. This data guides the selection of support materials for industrial catalyst formulation to maximize productivity and selectivity [3].

Redox-Active Prodrug Activation Studies

Exploit the well-characterized redox behavior and relative substitution inertness of Ru(III) complexes to investigate 'activation by reduction' strategies for targeted drug delivery. This includes studying the electrochemical properties and ligand exchange kinetics that differentiate Ru(III) from more labile Ru(II) analogs in biological media [4].

Homogeneous Oxidation Catalyst Screening

Given the evidence that Ru(III) complexes with O,N-donor ligands are more effective than their Ru(II) counterparts for alcohol oxidation, this oxidation state is a priority for developing new homogeneous catalysts. Research programs can focus on ligand design around a Ru(III) center to further improve turnover numbers beyond the reported 400 [5].

Application
Selection Property
Validation Focus
Anticancer Prodrug Screening
Clinical-stage context and tolerability endpoints
Tumor model response and toxicity profiling
Heterogeneous Oxidation Catalysis
Support-dependent catalytic activity
Turnover frequency under aerobic flow conditions
Redox-Activated Drug Delivery Research
Substitution inertness and redox potential
Electrochemical activation in hypoxic models
Homogeneous Catalyst Design
Ligand-dependent oxidation state activity
Catalytic TON with co-oxidants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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